![molecular formula C11H15NSi B2956497 2-[4-(Trimethylsilyl)phenyl]acetonitrile CAS No. 17983-41-4](/img/structure/B2956497.png)

2-[4-(Trimethylsilyl)phenyl]acetonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

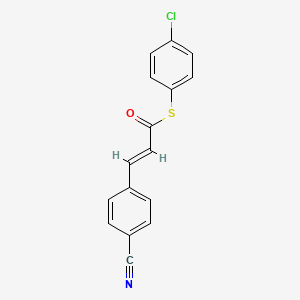

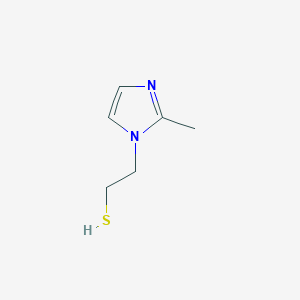

“2-[4-(Trimethylsilyl)phenyl]acetonitrile” is a chemical compound that contains a trimethylsilyl group . This group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule . The compound contains a total of 28 bonds, including 13 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, and 1 nitrile (aliphatic) .

Molecular Structure Analysis

The molecular structure of “2-[4-(Trimethylsilyl)phenyl]acetonitrile” is characterized by a trimethylsilyl group attached to a phenyl group and an acetonitrile group . It contains a total of 28 atoms, including 15 Hydrogen atoms, 11 Carbon atoms, and 1 Nitrogen atom .Chemical Reactions Analysis

While specific chemical reactions involving “2-[4-(Trimethylsilyl)phenyl]acetonitrile” are not detailed in the resources, trimethylsilyl groups in general are known to be used as temporary protecting groups during chemical synthesis .Wissenschaftliche Forschungsanwendungen

Synthesis of 2-(2-Hydroxyphenyl)acetonitriles : This compound is used in a concise synthesis process involving the reaction of trimethylsilyl cyanide and o-quinone methides generated from 2-(1-tosylalkyl)phenols under basic conditions. These synthesized compounds can be transformed into benzofuranones (Wu, Gao, Chen, & Zhou, 2014).

Formation of Thioethers : A method for the regioselective synthesis of thioether directly from phenyl N-sulfonamide utilizes trimethylsilyl iodide as a reducing agent in acetonitrile, offering a simple and metal-free process (Gondi, 2020).

Formation of 4,4'-Disubstituted 1,1'-Binaphthols : This is achieved through carbon-carbon bond insertion followed by an intramolecular aldol reaction and dehydration using benzyne derived from 2-(trimethylsilyl)phenyl triflate reacting with benzoylacetones in refluxing acetonitrile (Okuma et al., 2012).

Synthesis of Benzotriazoles : A facile synthesis of 1-alkyl benzotriazoles is achieved through azide-benzyne cycloaddition, using 2-(trimethylsilyl) phenyl triflate in acetonitrile, producing substituted benzotriazoles (Chandrasekhar, Seenaiah, Rao, & Reddy, 2008).

Synthesis of α-Glycosides : The compound is used in a process where phosphite derivative 1c in acetonitrile provides high glycosyl donor properties in the presence of catalytic amounts of trimethylsilyl trifluoromethanesulfonate (Martin & Schmidt, 1992).

Selective N-acetylation of Aromatic Amines : A method using acetonitrile as an acylating agent and in situ generated trimethylsilyl iodide as the catalyst under microwave heating conditions, selectively acetylates aromatic amines (Saikia, Hussain, Suri, & Pahari, 2016).

Safety and Hazards

Wirkmechanismus

- The compound “2-[4-(Trimethylsilyl)phenyl]acetonitrile” has a CAS number of 17983-41-4 .

- Its molecular formula is C11H15NSi .

- The molecular weight of the compound is 189.33 .

- The predicted density of the compound is 0.94±0.1 g/cm3 .

- The boiling point of the compound is 127-129 °C (at 5 Torr pressure) .

Eigenschaften

IUPAC Name |

2-(4-trimethylsilylphenyl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NSi/c1-13(2,3)11-6-4-10(5-7-11)8-9-12/h4-7H,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALCCFYHLEANLTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CC=C(C=C1)CC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NSi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]propyl]-2-chloropropanamide](/img/structure/B2956416.png)

![N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-isopropoxypropyl)oxalamide](/img/structure/B2956418.png)

![3-Methyl-7-(2-methylpropyl)-8-[4-(3-phenylpropyl)piperazin-1-yl]purine-2,6-dione](/img/structure/B2956420.png)

![rac-{1-methyl-3-[(2R,5R)-5-methyloxolan-2-yl]-1H-pyrazol-4-yl}methanol, cis](/img/structure/B2956421.png)

oxidoazanium](/img/structure/B2956425.png)

![N-1,3-benzodioxol-5-yl-2-[6-ethoxy-3-(4-ethoxybenzoyl)-4-oxoquinolin-1(4H)-yl]acetamide](/img/structure/B2956433.png)

![(E)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2956434.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1-naphthamide](/img/structure/B2956435.png)